molecular formula C26H38O5 B195027 15-酮拉坦前列素 CAS No. 135646-98-9

15-酮拉坦前列素

货号 B195027
CAS 编号: 135646-98-9
分子量: 430.6 g/mol
InChI 键: DKYCMQSMHPIBBZ-VIZYZFHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

15-keto Latanoprost is a potential metabolite of latanoprost when administered to animals . It is produced by the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .


Synthesis Analysis

An efficient asymmetric synthetic route for the synthesis of anti-glaucoma agent, (15R)-latanoprost using Corey lactone diol as chiral substrate under Swern oxidation, allylic reduction and Wittig reaction conditions has been developed . This new synthetic protocol is a good alternative for the synthesis of latanoprost with high stereo selectivity and improved yield .


Molecular Structure Analysis

The molecular formula of 15-keto Latanoprost is C26H38O5 .


Chemical Reactions Analysis

15-keto Latanoprost is formed from latanoprost via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea .


Physical And Chemical Properties Analysis

15-keto Latanoprost is a colorless to slightly yellow oil that is very soluble in acetonitrile and freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol . It is practically insoluble in water .

科学研究应用

Application in Ophthalmology

Comprehensive Summary of the Application

15-keto Latanoprost, also known as 15-keto fluprostenol, is used in the field of Ophthalmology, specifically for the treatment of glaucoma . Glaucoma is one of the leading causes of irreversible blindness worldwide, characterized by progressive optic neuropathy in association with damage to the optic nerve head .

Methods of Application or Experimental Procedures

In a randomized double-masked placebo-controlled study, 12 patients with ocular normal tension glaucoma (NTG) were enrolled . To ensure patient compliance to treatment, all study subjects were hospitalized. In each patient, the eye to be submitted to the treatments was randomly chosen. After hospital admission, those patients received for 5 days at 8 P.M. either one drop of 15-keto fluprostenol (35 μg/ml) or one drop of placebo .

Results or Outcomes Obtained

Starting with the first intraocular pressure (IOP) measurement after the first treatment, IOP was reduced by about 14% in the eyes treated with 15-keto fluprostenol, in comparison with baseline IOP values of 15-keto fluprostenol-treated patients . The IOP reduction in the 15-keto fluprostenol-treated group was significantly compared to the placebo group (p < 0.05) starting from day 3 till day 6 of the study . Except for mild hyperemia in one 15-keto fluprostenol-treated eye, no other side effects were observed or reported by the enrolled patients .

Application in Veterinary Medicine

Comprehensive Summary of the Application

15-keto Latanoprost has been found to have applications in veterinary medicine, specifically in reducing the pupillary diameter in cats . This can be particularly useful in veterinary ophthalmology, where pupil dilation or constriction can be necessary for certain diagnostic procedures or treatments.

Methods of Application or Experimental Procedures

In a study, 15-keto Latanoprost was administered topically at a dose of 5 µg/eye . The effect on the pupillary diameter was then observed and recorded.

Results or Outcomes Obtained

The study found that topical administration of 15-keto Latanoprost effectively reduced the pupillary diameter in cats . This suggests that 15-keto Latanoprost could be a useful tool in veterinary ophthalmology for procedures requiring pupil constriction.

Application in Glaucoma Research

Comprehensive Summary of the Application

15-keto Latanoprost has been used in research studies to understand the mechanisms of glaucoma treatment . It is an active metabolite of the FP receptor agonist latanoprost , which is a commonly used ocular hypotensive drug .

Methods of Application or Experimental Procedures

In a study, intraocular administration of 15-keto latanoprost (1 µg/eye) was performed in cynomolgus monkeys . The study aimed to compare the ocular hypotensive effects of 15-keto latanoprost with the commercial preparation of latanoprost .

Results or Outcomes Obtained

The study found that 15-keto latanoprost effectively reduced intraocular pressure in the monkeys . The reduction in intraocular pressure produced by 0.001% 15-keto latanoprost was equivalent to, and at some measured time points, greater than the effect produced by 0.005% latanoprost . The intraocular pressure reduction by 15-keto latanoprost appeared to have no effect on aqueous humor production or tonographic outflow facility, indicating a drug-induced increase in uveoscleral outflow .

安全和危害

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432091
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-keto Latanoprost

CAS RN

135646-98-9
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-keto Latanoprost
Reactant of Route 2
15-keto Latanoprost
Reactant of Route 3
Reactant of Route 3
15-keto Latanoprost
Reactant of Route 4
15-keto Latanoprost
Reactant of Route 5
15-keto Latanoprost
Reactant of Route 6
15-keto Latanoprost

Citations

For This Compound
54
Citations
RF Wang, DJ Gagliuso, TW Mittag… - … & visual science, 2007 - iovs.arvojournals.org
… Therefore, the present study was designed to evaluate the ocular hypotensive effect of 15-keto latanoprost (KL) in three concentrations in glaucomatous monkey eyes compared with its …
Number of citations: 23 iovs.arvojournals.org
C Caruso, L Pacente, P Troiano, C Ostacolo… - International …, 2020 - Springer
… Within latanoprost metabolites, the 15-keto form (15-keto latanoprost) was found to decrease IOP in glaucomatous monkeys, bearing greater efficacy that latanoprost itself [21]. Therefore…
Number of citations: 6 link.springer.com
CCLPP Troiano, C Ostacolo - academia.edu
… Within latanoprost metabolites, the 15-keto form (15-keto latanoprost) was found to decrease IOP in glaucomatous monkeys, bearing greater efficacy that latanoprost itself [21]. Therefore…
Number of citations: 0 www.academia.edu
K Fujimori, T Okada, Y Urade - The journal of biochemistry, 2002 - academic.oup.com
Although prostagladndin (PG) F 2α and its analogue latanoprost decrease the intraocular pressure in a variety of animals, their intraocular metabolism has not yet been clarified. Here, …
Number of citations: 12 academic.oup.com
K Ishii, A Tomidokoro, M Nagahara… - … & visual science, 2001 - tvst.arvojournals.org
purpose. To evaluate the effect of topically administrated latanoprost on optic nerve head (ONH) circulation in Dutch rabbits, cynomolgus monkeys, and normal humans. methods. The …
Number of citations: 85 tvst.arvojournals.org
J Mehta, V Patel, N Kshatri, N Vyas - Analytical Methods, 2010 - pubs.rsc.org
… Stock solutions of latanoprost, 15-keto latanoprost and latanoprost acid were suitably … ml of BKC stock, 1.0 ml each of 15-keto latanoprost and latanoprost acid stock and 200 μl of timolol …
Number of citations: 32 pubs.rsc.org
M Okka - Selcuk Medical Journal, 2003 - selcukmedj.org
… EP PGF2, Although much less potent that the parent compound latanoprost, 15-keto latanoprost produces a small measure decrease (1mmHg) in the intra ocular pressure of normal …
Number of citations: 3 www.selcukmedj.org
K Kashiwagi, K Ito, H Haniuda… - … & visual science, 2013 - iovs.arvojournals.org
Purpose.: We investigated the IOP reduction and safety of latanoprost-loaded biodegradable nanosheet (LBNS) as a new antiglaucoma drug delivery system (DDS). Methods.: We …
Number of citations: 38 iovs.arvojournals.org
P Bandyopadhyay - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… The major degradation products at higher temperatures are its oxidation product, 15-keto latanoprost, and its hydrolysis product, the free acid form. The pH of Xalatan solution is 6.7. …
Number of citations: 1 link.springer.com
CB Toris, TG B'Ann, PL Kaufman - Survey of ophthalmology, 2008 - Elsevier
A decade has passed since the first topical prostaglandin analog was prescribed to reduce intraocular pressure (IOP) for the treatment of glaucoma. Now four prostaglandin analogs are …
Number of citations: 359 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。